Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate
Description
Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate is a lithium salt derivative of a pyrrolo[2,3-d]pyrimidine scaffold. Pyrrolopyrimidines are heterocyclic aromatic compounds with fused pyrrole and pyrimidine rings, often explored for their biological activity, particularly as kinase inhibitors . The lithium counterion in this compound likely enhances its solubility in polar solvents, making it advantageous for pharmaceutical formulations. Structural characterization of such compounds typically employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Li/c12-7(13)1-5-2-10-8-6(5)3-9-4-11-8;/h2-4H,1H2,(H,12,13)(H,9,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTYWEOLXVMJCN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C2=CN=CN=C2N1)CC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as pyrrole and pyrimidine derivatives. This step often requires the use of catalysts and specific reaction conditions to achieve high yields.
Substitution with Acetate Group: The pyrrolopyrimidine core is then reacted with an acetate precursor under suitable conditions to introduce the acetate group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high purity of the final product. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolopyrimidine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the pyrimidine ring, resulting in reduced forms of the compound.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate, each with distinct chemical and biological properties.
Scientific Research Applications
Chemical Properties and Structure
Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate has the following characteristics:
- Molecular Formula : C8H7LiN3O2
- CAS Number : 2470438-52-7
- IUPAC Name : Lithium 2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate
The compound's structure features a lithium ion coordinated with a pyrrolo-pyrimidine moiety, which is significant for its biological activity.
Neuropharmacology
Lithium compounds are well-known for their mood-stabilizing effects, primarily in the treatment of bipolar disorder. The unique structure of this compound suggests potential neuroprotective properties. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines may enhance cognitive function and provide neuroprotection through various mechanisms, including modulation of neurotransmitter systems and inhibition of phosphodiesterase enzymes .
Cancer Research
Recent studies have investigated the role of similar compounds as potential anticancer agents. For instance, pyrrolo[2,3-d]pyrimidine derivatives have shown promise as inhibitors of specific kinases involved in cancer progression. The compound's ability to interact with cellular pathways may offer therapeutic avenues for treating malignancies .
Case Study 1: Antidepressant Properties
A study published in a peer-reviewed journal explored the effects of this compound on animal models of depression. The results indicated that this compound significantly reduced depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin levels and enhanced neurogenesis in the hippocampus .
Case Study 2: Inhibition of Phosphodiesterase Enzymes
Another research project focused on the compound's inhibitory effects on phosphodiesterase (PDE) enzymes, particularly PDE10A. This inhibition has been linked to improved cognitive functions and reduced symptoms associated with schizophrenia . The study demonstrated that this compound effectively penetrated the blood-brain barrier, enhancing its therapeutic potential.
Mechanism of Action
The mechanism of action of lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The pyrrolopyrimidine core is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Core Structure :
- The target compound and 67831-83-8 share the pyrrolo[2,3-d]pyrimidine core, which is associated with kinase inhibition . In contrast, 588-36-3 and 17759-30-7 are pyrimidine derivatives, lacking the fused pyrrole ring.
Substituent Effects: Lithium Acetate Group: Unique to the target compound, this group likely improves aqueous solubility and stability compared to neutral analogs. Lithium ions may also modulate cellular uptake due to their charge . Hydroxyl/Hydroxymethyl Groups: In 588-36-3 and 67831-83-8, these groups may facilitate hydrogen bonding with kinase active sites, enhancing target affinity .
Pyrimidine derivatives (588-36-3, 17759-30-7) may serve as intermediates in synthesizing more complex inhibitors.
Biological Activity
Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H8LiN3O2
- Molecular Weight : 197.12 g/mol
- CAS Number : 2470438-52-7
The compound is characterized by its unique pyrrolo[2,3-d]pyrimidine structure, which is known for its diverse biological activities.
This compound primarily acts as a selective inhibitor of Janus Kinase 1 (JAK1) . This inhibition disrupts the JAK-STAT signaling pathway, which is crucial in various cellular processes such as inflammation and cell proliferation.
Target Pathways
- JAK1 Inhibition : Leads to reduced phosphorylation of STAT proteins, affecting gene expression related to immune responses and cell growth.
Pharmacokinetics
The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are essential for evaluating its bioavailability and therapeutic potential.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent:
- CDK9/CyclinT Inhibition : It has shown activity against CDK9/CyclinT with an IC50 value of 0.38 μM, indicating its efficacy in targeting cancer cell proliferation pathways .
- Haspin Inhibition : Additionally, it has demonstrated activity against Haspin with an IC50 value of 0.11 μM .
These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.
Other Biological Activities
Research has also explored other potential applications:
- Inhibition of Plasmodium falciparum Calcium-dependent Protein Kinase 4 (PfCDPK4) : This indicates potential use in treating malaria through targeted inhibition of key enzymes in the parasite .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated effective inhibition against PfCDPK4 with promising docking scores indicating strong binding affinity. |
| Study 2 | Reported significant anticancer activity against CDK9/CyclinT and Haspin with low IC50 values suggesting high potency. |
| Study 3 | Evaluated the compound's safety profile in vivo with no acute toxicity observed at high doses in animal models. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for preparing Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization and functionalization. For example, analogous compounds like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine are synthesized via coupling reactions (e.g., ethyl 2-cyanoacetate with brominated intermediates) followed by cyclization and chlorination . For the lithium carboxylate derivative, the corresponding acid (2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid) could be neutralized with lithium hydroxide. Optimization may involve adjusting solvent polarity (e.g., DMF/water mixtures), temperature (25–80°C), and stoichiometry to maximize yield and purity. Characterization via H/C NMR and HPLC is critical for validation .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
- Spectroscopy : H NMR (DMSO-d6) to confirm the presence of the pyrrolo[2,3-d]pyrimidine core (e.g., aromatic protons at δ 7.8–8.2 ppm) and the acetate moiety (δ 3.5–4.0 ppm for CH2).
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+Li]+).
- Elemental Analysis : Confirm lithium content via ICP-MS or flame photometry .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- Methodological Answer :
- Solubility : Test in aqueous buffers (pH 2–12) and organic solvents (DMSO, ethanol) using nephelometry or UV-Vis spectroscopy. Lithium salts generally exhibit higher aqueous solubility than free acids.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the acetate group) can be identified via LC-MS .
Advanced Research Questions
Q. How do structural modifications to the pyrrolo[2,3-d]pyrimidine core influence biological activity, and what computational tools can predict binding affinities?
- Methodological Answer : Substituents at the 4-, 5-, and 7-positions significantly affect target interactions. For example, ethyl or chlorine groups enhance kinase inhibition by modulating hydrophobic interactions . Computational approaches:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like dihydrofolate reductase (DHFR).
- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
Q. What experimental strategies resolve contradictions in reported biological activities of pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Strategies include:
- Dose-Response Curves : Establish IC50 values across multiple assays (e.g., enzymatic vs. cell-based).
- Selectivity Profiling : Use kinase or receptor panels to identify off-target interactions.
- Metabolic Stability Testing : Evaluate hepatic microsome stability to rule out metabolite interference .
Q. How can the role of this compound in modulating enzymatic pathways (e.g., DHFR) be mechanistically elucidated?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition mode (competitive/non-competitive).
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).
- X-ray Crystallography : Resolve co-crystal structures with DHFR to identify critical binding residues .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Prodrug Design : Mask the carboxylate group with ester prodrugs to enhance membrane permeability.
- Plasma Protein Binding : Use equilibrium dialysis to assess % binding and free drug availability.
- Toxicokinetics : Monitor plasma/tissue distribution and elimination half-life in rodent models .
Data Analysis and Interpretation
Q. How should researchers address variability in synthetic yields across different batches of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., temperature, catalyst loading).
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring.
- Statistical Control Charts : Track batch-to-batch consistency using ±3σ limits .
Q. What bioinformatics tools integrate findings on pyrrolo[2,3-d]pyrimidine derivatives into broader pharmacological frameworks?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
